N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-19(17-11-13-3-1-2-4-16(13)22-17)20-9-7-15-5-6-18(24-15)14-8-10-23-12-14/h1-6,8,10-12H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSWMKNSKVUQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method allows for the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . The reaction conditions often involve the use of palladium catalysis, silver acetate, and sodium acetate in a suitable solvent under inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide, often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce fully saturated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate amyloid beta aggregation by binding to specific sites on the amyloid beta peptide, thereby inhibiting or accelerating its aggregation . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzofuran-2-carboxamide
- N-phenylbenzo[b]thiophene-2-carboxamide
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both benzofuran and bithiophene moieties.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various organic reactions, typically involving the coupling of bithiophene derivatives with benzofuran carboxamides. The synthetic route generally includes:
- Formation of Bithiophene Derivative : Starting from thiophene, the bithiophene structure is constructed using standard coupling reactions.
- Benzofuran Carboxamide Formation : The benzofuran moiety is synthesized and subsequently reacted with the bithiophene derivative.
- Final Coupling : The final product is obtained through amide bond formation.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
- Enzyme Inhibition : Studies have demonstrated that it inhibits key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : One study reported an IC50 value of 0.10 µM for AChE inhibition, indicating potent activity compared to standard drugs like donepezil (IC50 = 2.16 µM) .
- Structure-Activity Relationship (SAR) : The effectiveness of the compound is influenced by the nature and position of substituents on the phenyl rings attached to the benzofuran structure .
Table 1: Biological Activity Summary
| Activity Type | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| AChE Inhibition | 0.10 | 2.16 |
| BuChE Inhibition | 0.20 | 4.5 |
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | Nitro Group | Increased potency |
| Meta | Methyl Group | Decreased potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
